TPI-1

Description

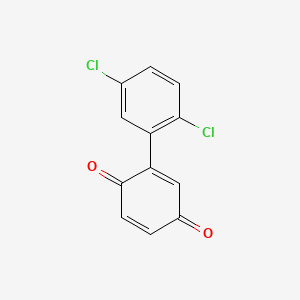

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-1-3-11(14)9(5-7)10-6-8(15)2-4-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHFYORNAYYOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359168 | |

| Record name | 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79756-69-7 | |

| Record name | 79756-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-Dichlorophenyl)-1,4-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 2-(2,5-Dichlorophenyl)-1,4-benzoquinone. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust, literature-informed synthetic strategy and predicts the spectral and physical properties based on analogous compounds.

Proposed Synthesis

The synthesis of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone can be strategically approached through a multi-step pathway involving a palladium-catalyzed Suzuki cross-coupling reaction as the key carbon-carbon bond-forming step. This method is favored for its high functional group tolerance and generally good yields. The synthesis begins with the protection of a hydroquinone derivative, followed by the Suzuki coupling, deprotection, and final oxidation to the target benzoquinone.

Synthetic Pathway

Caption: Proposed multi-step synthesis of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic pathway.

Step 1: Synthesis of 2-Bromo-1,4-dimethoxybenzene

-

To a solution of 2-bromo-1,4-hydroquinone (1.0 eq) in acetone, add potassium carbonate (3.0 eq).

-

Add methyl iodide (2.5 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 2-bromo-1,4-dimethoxybenzene.

Step 2: Synthesis of 2-(2,5-Dichlorophenyl)-1,4-dimethoxybenzene

-

In a round-bottom flask, combine 2-bromo-1,4-dimethoxybenzene (1.0 eq), (2,5-dichlorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(2,5-dichlorophenyl)-1,4-dimethoxybenzene.

Step 3: Synthesis of 2-(2,5-Dichlorophenyl)-1,4-hydroquinone

-

Dissolve 2-(2,5-dichlorophenyl)-1,4-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃, 2.5 eq) in dichloromethane.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude hydroquinone.

-

Purify by recrystallization or column chromatography.

Step 4: Synthesis of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone

-

Dissolve the 2-(2,5-dichlorophenyl)-1,4-hydroquinone (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of iron(III) chloride (FeCl₃, 2.2 eq) in a small amount of water containing a few drops of concentrated hydrochloric acid.

-

Stir the mixture at room temperature for 1-2 hours. The product should precipitate as a solid.

-

Collect the solid by filtration and wash thoroughly with water.

-

Dry the solid under vacuum to obtain the final product, 2-(2,5-dichlorophenyl)-1,4-benzoquinone.

Characterization

The following tables summarize the predicted quantitative data for 2-(2,5-Dichlorophenyl)-1,4-benzoquinone. These predictions are based on the analysis of structurally similar compounds.

Predicted Physical and Mass Spectrometric Data

| Property | Predicted Value |

| Molecular Formula | C₁₂H₅Cl₂O₂ |

| Molecular Weight | 268.08 g/mol |

| Appearance | Yellow to orange solid |

| Exact Mass (M) | 266.96429 |

| M+2 Peak (Isotopic) | ~65% intensity of M |

| M+4 Peak (Isotopic) | ~10% intensity of M |

| Key Fragmentation | Loss of CO, loss of Cl, fragmentation of the dichlorophenyl ring |

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (quinone) | ~6.90 | d | ~2.5 |

| H-5 (quinone) | ~6.85 | dd | ~10.0, 2.5 |

| H-6 (quinone) | ~6.75 | d | ~10.0 |

| H-3' (phenyl) | ~7.40 | dd | ~8.5, 2.5 |

| H-4' (phenyl) | ~7.35 | d | ~8.5 |

| H-6' (phenyl) | ~7.20 | d | ~2.5 |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~187.0 |

| C-4 (C=O) | ~186.5 |

| C-2 (quinone) | ~148.0 |

| C-5 (quinone) | ~146.0 |

| C-3 (quinone) | ~137.0 |

| C-6 (quinone) | ~136.5 |

| C-1' (phenyl) | ~134.0 |

| C-2' (phenyl) | ~133.0 |

| C-5' (phenyl) | ~132.5 |

| C-3' (phenyl) | ~131.0 |

| C-4' (phenyl) | ~130.0 |

| C-6' (phenyl) | ~129.0 |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | C-H stretch (aromatic) |

| ~1660 | C=O stretch (quinone) |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

| ~820, ~780 | C-Cl stretch |

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of the target compound is outlined below.

In-depth Technical Guide: Physicochemical Properties of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone

Notice: Information regarding the specific compound 2-(2,5-Dichlorophenyl)-1,4-benzoquinone is limited in publicly available scientific literature. This guide synthesizes the available data and provides context based on related quinone structures. Further experimental validation is recommended for any critical applications.

Introduction

2-(2,5-Dichlorophenyl)-1,4-benzoquinone is a substituted aromatic compound belonging to the quinone family. Its structure, featuring a dichlorophenyl group attached to a benzoquinone ring, suggests potential for diverse chemical reactivity and biological activity. Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione structure. They are known for their roles in biological systems, particularly in electron transport chains, and their applications in medicinal chemistry and materials science. This document provides a summary of the known physicochemical properties and outlines general experimental approaches for its study.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₆Cl₂O₂ | - |

| Molecular Weight | 253.08 g/mol | - |

| Appearance | Yellow to orange crystalline solid (Predicted) | Analogy |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | Analogy |

| pKa | Not available | - |

Synthesis and Experimental Protocols

A plausible synthetic route for 2-(2,5-Dichlorophenyl)-1,4-benzoquinone would involve the coupling of a 2,5-dichlorophenyl-containing moiety to a hydroquinone precursor, followed by oxidation. A generalized experimental workflow is proposed below.

General Synthetic Workflow

Spectroscopic Data for 2-(2,5-Dichlorophenyl)-1,4-benzoquinone: A Search for Characterization Data

For researchers, scientists, and drug development professionals, access to comprehensive spectroscopic data is fundamental for the identification, characterization, and purity assessment of chemical compounds. This report details the outcome of an extensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-(2,5-Dichlorophenyl)-1,4-benzoquinone.

This lack of accessible data suggests that 2-(2,5-Dichlorophenyl)-1,4-benzoquinone may be a novel or less-studied compound. Consequently, the detailed data tables and experimental protocols as initially intended cannot be provided at this time.

Distinction from 2,5-Dichloro-1,4-benzoquinone

It is crucial to differentiate the target compound, 2-(2,5-Dichlorophenyl)-1,4-benzoquinone, from the more commonly reported 2,5-Dichloro-1,4-benzoquinone. The former is a phenyl-substituted benzoquinone, where a dichlorinated phenyl group is attached to the benzoquinone core. The latter has two chlorine atoms directly substituted onto the benzoquinone ring. This structural difference is significant and would result in markedly different spectroscopic signatures.

Logical Workflow for Compound Characterization

For instances where a compound of interest, such as 2-(2,5-Dichlorophenyl)-1,4-benzoquinone, is not well-documented, a general workflow for its synthesis and characterization would be as follows. This logical diagram illustrates the necessary steps to generate the desired spectroscopic data.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Recommendations for Further Investigation

For researchers requiring the spectroscopic data for 2-(2,5-Dichlorophenyl)-1,4-benzoquinone, the following steps are recommended:

-

Consult Specialized Databases: Explore more specialized chemical databases or compound libraries that may not be indexed in common search engines.

-

Chemical Synthesis: If the compound is not commercially available, synthesis would be the primary route to obtaining a sample for analysis. A potential synthetic route could involve the coupling of a 2,5-dichlorophenylboronic acid with a suitable benzoquinone precursor.

-

Spectroscopic Services: Once synthesized and purified, the compound can be submitted to analytical service laboratories for NMR, IR, and MS analysis to generate the required data.

An In-depth Technical Guide on the Crystal Structure of 2,5-Dichloro-1,4-benzoquinone

A detailed examination of a key halogenated benzoquinone, offering insights into its molecular architecture, synthesis, and biological implications for researchers, scientists, and drug development professionals.

Initial Scope: This guide was initially intended to focus on the crystal structure of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone. However, a comprehensive search of crystallographic databases and scientific literature revealed no publicly available crystal structure data for this specific compound. Therefore, this guide has been redirected to a closely related and structurally significant analogue, 2,5-Dichloro-1,4-benzoquinone , for which detailed crystallographic information is available.

Introduction

2,5-Dichloro-1,4-benzoquinone (DCBQ) is a halogenated aromatic compound that has garnered significant interest due to its presence as a disinfection byproduct in drinking water and its role as a carcinogenic intermediate.[1] Understanding its precise three-dimensional structure is crucial for elucidating its chemical reactivity, biological activity, and for the rational design of related compounds in various applications, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the crystal structure of 2,5-Dichloro-1,4-benzoquinone, detailed experimental protocols for its preparation and crystallization, and an exploration of its known biological activities and toxicological pathways.

Crystal Structure and Crystallographic Data

The crystal structure of 2,5-Dichloro-1,4-benzoquinone has been determined by high-resolution single-crystal X-ray diffraction. The crystallographic data provides a precise map of the atomic positions and the overall molecular geometry in the solid state.

Quantitative Crystallographic Data

The key crystallographic parameters for 2,5-Dichloro-1,4-benzoquinone are summarized in the table below. This data is essential for computational modeling, structural analysis, and comparison with related compounds.

| Parameter | Value |

| CCDC Number | 807801 |

| Empirical Formula | C₆H₂Cl₂O₂ |

| Formula Weight | 176.98 g/mol |

| Temperature | 90(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.845(3) Åb = 15.181(10) Åc = 5.862(4) Åα = 90°β = 99.18(2)°γ = 90° |

| Volume | 337.6(4) ų |

| Z | 2 |

| Calculated Density | 1.744 Mg/m³ |

Experimental Protocols

The following sections detail the methodologies for the synthesis of 2,5-Dichloro-1,4-benzoquinone and the procedure for obtaining single crystals suitable for X-ray diffraction studies.

Synthesis of 2,5-Dichloro-1,4-benzoquinone

A common and effective method for the preparation of 2,5-Dichloro-1,4-benzoquinone involves the oxidation of the corresponding hydroquinone.

Procedure:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2,5-dichlorohydroquinone in a minimal amount of a suitable solvent, such as diethyl ether or ethanol.

-

Oxidation: To the stirred solution, add an oxidizing agent. A solution of sodium dichromate in aqueous sulfuric acid is a typical choice. The addition should be performed portion-wise at a controlled temperature, generally between 55-60°C, to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation of the Product: Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.

-

Purification: The crude 2,5-Dichloro-1,4-benzoquinone is then washed with water to remove any inorganic impurities and subsequently recrystallized from a suitable solvent system, such as ethanol-water, to yield the purified product.[2]

Single Crystal Growth

High-quality single crystals of 2,5-Dichloro-1,4-benzoquinone are essential for accurate X-ray crystallographic analysis.

Procedure:

-

Solvent Selection: A suitable solvent system is chosen in which the compound has moderate solubility. A mixture of dichloromethane and petroleum ether is often effective.

-

Dissolution: Dissolve the purified 2,5-Dichloro-1,4-benzoquinone in a minimal amount of the chosen solvent at room temperature to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Formation: Over a period of several days to a week, as the solvent slowly evaporates, the concentration of the solute will exceed its solubility limit, leading to the formation of single crystals.

-

Isolation: Once crystals of a suitable size and quality have formed, they are carefully isolated from the mother liquor and dried.

Biological Activity and Signaling Pathways

2,5-Dichloro-1,4-benzoquinone has been identified as a cytotoxic and genotoxic compound.[1] Its toxicity is believed to stem from its ability to participate in redox cycling and generate reactive oxygen species (ROS), leading to cellular damage.

Mechanism of Toxicity

Recent studies suggest a metal-independent mechanism for the decomposition of organic hydroperoxides by halogenated quinones like DCBQ. This process can lead to the formation of radical intermediates that can induce DNA damage.[1]

The proposed mechanism involves a nucleophilic reaction between DCBQ and an organic hydroperoxide (e.g., tert-butyl hydroperoxide), forming a quinone peroxide intermediate. This intermediate can then undergo homolytic decomposition to generate an alkoxyl radical and a quinone enoxy radical.[1] These highly reactive radicals can then interact with cellular macromolecules, including DNA, leading to mutations and cell death.

Figure 1. Proposed mechanism of 2,5-dichloro-1,4-benzoquinone (DCBQ) induced cellular damage.

Experimental Workflow for Cytotoxicity Assessment

The evaluation of the cytotoxic effects of 2,5-Dichloro-1,4-benzoquinone on various cell lines is a critical step in understanding its biological impact. A typical workflow for such an assessment is outlined below.

Figure 2. A generalized workflow for assessing the cytotoxicity of 2,5-dichloro-1,4-benzoquinone.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 2,5-Dichloro-1,4-benzoquinone, a compound of significant environmental and toxicological relevance. The presented crystallographic data offers a foundational understanding of its molecular geometry, while the detailed experimental protocols provide practical guidance for its synthesis and crystallization. Furthermore, the exploration of its mechanism of toxicity, centered around the generation of reactive oxygen species, highlights the importance of further research into the biological implications of this and related halogenated benzoquinones. This information is intended to be a valuable resource for researchers in the fields of chemistry, toxicology, and drug development.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Benzoquinone Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the burgeoning field of novel benzoquinone derivatives, offering researchers, scientists, and drug development professionals a detailed resource on their diverse biological activities. This document synthesizes key findings on their anticancer, antimicrobial, and enzyme-inhibitory properties, presenting quantitative data, in-depth experimental protocols, and visualizations of associated signaling pathways.

Introduction

The benzoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic potential.[1] This guide focuses on recently developed derivatives that exhibit a range of biological activities, highlighting their promise as lead compounds in the development of new therapeutic agents. The exploration of these novel derivatives has unveiled potent activities against various cancer cell lines, pathogenic microbes, and key enzymes implicated in disease.

Biological Activities of Novel Benzoquinone Derivatives

Recent research has demonstrated the broad-spectrum biological efficacy of newly synthesized benzoquinone derivatives. These activities are often attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), and participate in Michael addition reactions with biological nucleophiles, leading to the disruption of cellular processes in pathogenic organisms and cancer cells.[2][3]

Anticancer Activity

Novel benzoquinone derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of DNA strand breaks and the inhibition of key enzymes involved in cancer progression.[2][4] For instance, certain derivatives have been shown to be effective against promyelocytic leukemia (HL60), lung cancer (NCI-H292), and breast adenocarcinoma (MCF-7) cell lines.[5]

Table 1: Anticancer Activity of Novel Benzoquinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Benzoquinone mono-oximes (II-V) | HL60, NCI-H292, MCF-7 | Significant Activity | [5] |

| Alkannin | Breast Cancer Cells | Remarkable Cytotoxicity | [6] |

| Juglone | Breast Cancer Cells | Remarkable Cytotoxicity | [6] |

| 2,5-dihydroxy-3-undecyl-1,4-benzoquinone (Embelin) | - | - | [7] |

| 4,5-dimethoxy-3-dodecyl-1,2-benzoquinone (RF-22c) | 5-LO expressing cells | 130 nM (cell-free), 29 nM (cell-based) | [7] |

Antimicrobial Activity

The antimicrobial properties of novel benzoquinone derivatives are a significant area of investigation. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Two 1,4-benzoquinone derivatives isolated from scorpion venom, 3,5-dimethoxy-2-(methylthio)cyclohexa-2,5-diene-1,4-dione (the "red benzoquinone") and 5-methoxy-2,3-bis(methylthio)cyclohexa-2,5-diene-1,4-dione (the "blue benzoquinone"), have shown potent and specific antimicrobial activities.[8][9] The red benzoquinone is particularly effective against Staphylococcus aureus, while the blue benzoquinone shows strong activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[8][9]

Table 2: Antimicrobial Activity of Novel Benzoquinone Derivatives

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Red Benzoquinone | Staphylococcus aureus | 4 µg/mL | [8][9] |

| Blue Benzoquinone | Staphylococcus aureus | 6 µg/mL | [9] |

| Blue Benzoquinone | Mycobacterium tuberculosis (H37Rv & MDR) | 4 µg/mL | [9] |

| 1,4-benzoquinone (BQ) | S. aureus | 8 µg/mL | [10] |

| 2,6-dimethoxy-1,4-benzoquinone (DMBQ) | S. aureus | 8 µg/mL | [10] |

| 1,4-benzoquinone (BQ) | S. typhimurium | 32 µg/mL | [10] |

| 1,4-benzoquinone (BQ) | B. cereus | 32 µg/mL | [10] |

| 1,6-dihydro 8-propylanthraquinone | E. coli ΔtolC | 10 µg/mL | [11] |

| 1,6-dihydro 8-propylanthraquinone | B. subtilis 168 | 10 µg/mL | [11] |

| 1,6-dihydro 8-propylanthraquinone | S. aureus DSM 20231 | 10 µg/mL | [11] |

| 1,6-dihydro 8-propylanthraquinone | S. aureus Mu50 | 8 µg/mL | [11] |

| Alnumycin | S. aureus Mu50 | 8 µg/mL | [11] |

| Alnumycin | S. aureus DSM 20231 | 10 µg/mL | [11] |

Enzyme Inhibition

Novel benzoquinone derivatives have been identified as potent inhibitors of various enzymes implicated in human diseases. This includes enzymes involved in neurodegenerative disorders and inflammation. For instance, a series of low molecular weight 1,4-benzoquinone derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy.[1] These compounds also exhibited inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Furthermore, certain derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.[7]

Table 3: Enzyme Inhibitory Activity of Novel Benzoquinone Derivatives

| Compound Class | Target Enzyme | Activity | Reference |

| Low molecular weight 1,4-benzoquinones | Acetylcholinesterase (AChE) | Micromolar Inhibition | [1] |

| Low molecular weight 1,4-benzoquinones | Butyrylcholinesterase (BChE) | Micromolar Inhibition | [1] |

| Low molecular weight 1,4-benzoquinones | BACE1 | Inhibition Observed | [1] |

| 1,4-benzoquinones and resorcinols | 5-Lipoxygenase (5-LO) | Submicromolar IC50 values | [7] |

Signaling Pathway Modulation

A key mechanism through which benzoquinone derivatives exert their biological effects is the modulation of cellular signaling pathways. For example, 1,4-benzoquinone, a metabolite of benzene, has been shown to catalytically inhibit the protein tyrosine phosphatase PTPN2.[12] This inhibition leads to an alteration in STAT1 signaling, a pathway critical for the hematopoietic system.[12] The irreversible inhibition of PTPN2 by 1,4-benzoquinone occurs through the formation of a covalent adduct with the catalytic cysteine residue of the enzyme.[12] This disruption of the JAK/STAT signaling pathway is a potential mechanism contributing to benzene-induced leukemia.[12]

Caption: Inhibition of PTPN2 by 1,4-Benzoquinone leading to altered STAT1 signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of novel benzoquinone derivatives.

Synthesis of Novel Benzoquinone Derivatives

The synthesis of novel benzoquinone derivatives often involves multi-step reactions. Key synthetic strategies include:

-

Michael Addition: This reaction is a fundamental method for the formation of carbon-carbon bonds and is frequently used to introduce various substituents onto the benzoquinone ring. The reaction typically involves a Michael donor (a nucleophile) and a Michael acceptor (an α,β-unsaturated carbonyl compound).

-

Scholl Reaction: This is an oxidative coupling of two aromatic rings, often used to synthesize polycyclic aromatic hydrocarbons and complex quinone structures. The reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with other aromatic precursors is a common example.[13]

-

Oxidative Deprotection and Functionalization: These methods are employed to introduce or modify functional groups on the benzoquinone core, leading to a diverse library of derivatives for biological screening.[7]

Caption: A generalized workflow from synthesis to biological evaluation of novel benzoquinone derivatives.

In Vitro Biological Assays

-

Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. A serial dilution of the benzoquinone derivative is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Disk Diffusion Assay: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate. Paper disks impregnated with a known concentration of the benzoquinone derivative are placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk is measured. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

-

MTT Assay: This colorimetric assay is a standard method for assessing cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the benzoquinone derivatives. After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

The inhibitory activity of benzoquinone derivatives against specific enzymes is typically evaluated using in vitro assays tailored to the target enzyme.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay: The activity of these enzymes is often measured using Ellman's method. The assay is based on the reaction of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) with the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically. The inhibitory effect of the benzoquinone derivative is determined by measuring the reduction in the rate of color formation.

-

BACE1 Inhibition Assay: The activity of BACE1 is commonly assessed using a fluorescence resonance energy transfer (FRET)-based assay. A specific peptide substrate containing a fluorophore and a quencher is incubated with the BACE1 enzyme in the presence or absence of the benzoquinone derivative. Cleavage of the substrate by BACE1 separates the fluorophore and the quencher, resulting in an increase in fluorescence. The inhibitory activity is quantified by measuring the decrease in the fluorescence signal.

-

5-Lipoxygenase (5-LO) Inhibition Assay: The activity of 5-LO is determined by monitoring the conversion of a substrate, such as linoleic acid or arachidonic acid, to its corresponding hydroperoxy derivative. This conversion can be followed spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm). The inhibitory effect of the benzoquinone derivative is calculated by comparing the rate of the reaction in the presence and absence of the compound.

Conclusion

Novel benzoquinone derivatives represent a promising and versatile class of compounds with a wide range of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies underscores their potential for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to facilitate further investigation and drug discovery efforts. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpjournal.com [ijpjournal.com]

- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Benzoquinone antimicrobial agents against Staphylococcus aureus and Mycobacterium tuberculosis derived from scorpion venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,4-Benzoquinone antimicrobial agents against Staphylococcus aureus and Mycobacterium tuberculosis derived from scorpion venom - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Benzoquinone, a leukemogenic metabolite of benzene, catalytically inhibits the protein tyrosine phosphatase PTPN2 and alters STAT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

In Silico Modeling of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of a theoretical in silico approach to characterizing the interactions of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone with potential biological targets. Due to the limited publicly available research specifically on the in silico modeling of this compound, this document outlines a robust, generalized workflow that can be adapted for its study. Methodologies and data presentation are based on established practices for similar quinone-based compounds.

Introduction

Quinones and their derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves interactions with key cellular enzymes and signaling pathways. The specific compound, 2-(2,5-Dichlorophenyl)-1,4-benzoquinone, possesses a chemical scaffold suggestive of potential biological activity.

In silico modeling offers a powerful and cost-effective approach to predict and analyze the interactions of small molecules like 2-(2,5-Dichlorophenyl)-1,4-benzoquinone with protein targets. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide insights into binding modes, affinities, and the stability of ligand-protein complexes, thereby guiding further experimental validation and drug development efforts.

This whitepaper presents a hypothetical, yet detailed, framework for the in silico investigation of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone.

Potential Biological Targets and Signaling Pathways

Based on the known activities of similar benzoquinone derivatives, several potential protein targets can be hypothesized for 2-(2,5-Dichlorophenyl)-1,4-benzoquinone. These include, but are not limited to, kinases, dehydrogenases, and proteins involved in apoptosis and cell cycle regulation. A plausible signaling pathway to investigate would be the inhibition of a key kinase involved in a cancer cell proliferation pathway.

In Silico Experimental Protocols

A systematic in silico workflow is essential for accurately predicting the interactions of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone. The following protocols describe a standard approach.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Methodology:

-

Ligand Preparation:

-

The 3D structure of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone is generated using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

-

The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned, and the file is converted to a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).

-

-

Receptor Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed.

-

Polar hydrogens are added, and non-polar hydrogens are merged.

-

Gasteiger charges are computed.

-

The prepared receptor is saved in the appropriate format.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of the receptor.

-

The docking simulation is performed using software such as AutoDock Vina, GOLD, or Glide.

-

The simulation generates a set of binding poses ranked by their predicted binding affinity.

-

-

Analysis of Results:

-

The top-ranked poses are visually inspected to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

The binding affinities (e.g., in kcal/mol) are recorded.

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability.

Methodology:

-

System Preparation:

-

The top-ranked docked pose of the 2-(2,5-Dichlorophenyl)-1,4-benzoquinone-protein complex is selected as the starting structure.

-

The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water).

-

Counter-ions are added to neutralize the system.

-

-

Simulation Protocol:

-

The system is first minimized to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system is then equilibrated at constant pressure (NPT ensemble).

-

A production run of sufficient length (e.g., 100 ns) is performed.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.

-

The persistence of key intermolecular interactions is monitored throughout the simulation.

-

Binding free energy can be calculated using methods like MM/PBSA or MM/GBSA.

-

Data Presentation

The quantitative data generated from these in silico experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A | 1XYZ | -8.5 | LYS72, GLU91, LEU148 | H-Bond, Hydrophobic |

| Kinase B | 2ABC | -7.9 | ASP168, PHE169 | H-Bond, Pi-Pi Stacking |

| Dehydrogenase X | 3DEF | -7.2 | VAL27, ILE120 | Hydrophobic |

Table 2: Hypothetical Molecular Dynamics Simulation Summary (100 ns)

| System | Average RMSD (Å) | Average RMSF (Å) (Binding Site) | Dominant Interactions | Binding Free Energy (kcal/mol) |

| Kinase A Complex | 1.8 ± 0.3 | 0.9 ± 0.2 | H-Bond, Hydrophobic | -35.6 ± 4.2 |

| Kinase B Complex | 2.5 ± 0.6 | 1.5 ± 0.4 | H-Bond, Pi-Pi Stacking | -28.1 ± 5.1 |

| Dehydrogenase X Complex | 2.1 ± 0.4 | 1.1 ± 0.3 | Hydrophobic | -25.9 ± 3.8 |

Conclusion

This technical guide outlines a comprehensive in silico strategy for investigating the molecular interactions of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable preliminary insights into its potential biological targets and mechanisms of action. The presented workflows and data organization provide a framework for a systematic and reproducible computational study. The hypothetical data presented herein serves as an example of how results can be structured for effective communication and further hypothesis-driven experimental work. It is imperative that any promising in silico findings are subsequently validated through in vitro and in vivo experimental assays.

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Dichlorophenyl-Substituted Quinones

For Researchers, Scientists, and Drug Development Professionals

Dichlorophenyl-substituted quinones represent a class of compounds that have garnered significant interest in the scientific community, particularly for their potential as anticancer agents. Their mechanism of action, while complex, is primarily centered around the induction of oxidative stress and the initiation of programmed cell death, or apoptosis. This guide provides an in-depth exploration of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism: A Two-Pronged Assault on Cancer Cells

The cytotoxic effects of dichlorophenyl-substituted quinones are largely attributed to two interconnected mechanisms: the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis.

1. Induction of Oxidative Stress through Reactive Oxygen Species (ROS) Generation:

Dichlorophenyl-substituted quinones can undergo redox cycling within the cell. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals (O₂⁻). This reaction regenerates the parent quinone, allowing it to participate in further redox cycles. The accumulation of superoxide radicals and other downstream ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), leads to a state of oxidative stress. This overwhelms the cell's antioxidant defense systems, causing damage to vital cellular components, including lipids, proteins, and DNA.

2. Triggering Apoptosis: The Programmed Demise of Cancer Cells:

The excessive oxidative stress induced by dichlorophenyl-substituted quinones is a potent trigger for apoptosis. The damaged cellular components and the direct signaling by ROS can activate both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: ROS can cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

-

Extrinsic (Death Receptor) Pathway: While less commonly reported for this specific class of compounds, ROS can also sensitize cancer cells to extrinsic apoptotic signals. This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of executioner caspases.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of dichlorophenyl-substituted quinones is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of dichlorophenyl-substituted quinolinequinone derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-acetamido-2-(2,4-dichlorophenyl)quinoline-5,8-dione | MDA-MB-231 | 17.72 | [1] |

| 7-acetamido-2-(2,4-dichlorophenyl)quinoline-5,8-dione | MCF-7 | 13.22 | [1] |

| 7-amino-2-(3,4-dichlorophenyl)quinoline-5,8-dione | MDA468-WT | 0.14 | [2][3] |

| 7-amino-2-(3,4-dichlorophenyl)quinoline-5,8-dione | MDA468-NQ16 | 0.19 | [2][3] |

Experimental Protocols

To provide a comprehensive understanding of how the mechanism of action of dichlorophenyl-substituted quinones is investigated, detailed protocols for key experiments are outlined below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dichlorophenyl-substituted quinone for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[4][5]

Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes a fluorescent probe to detect the intracellular generation of ROS.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with the dichlorophenyl-substituted quinone for the desired time.

-

Probe Loading: Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

Mitochondrial Complex I Activity Assay

This assay measures the activity of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

Principle: The assay follows the oxidation of NADH to NAD+, which is coupled to the reduction of a specific dye, leading to an increase in absorbance at a particular wavelength. The rate of this reaction is proportional to the Complex I activity.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from treated and untreated cells using a commercially available kit or a standard differential centrifugation protocol.

-

Protein Quantification: Determine the protein concentration of the mitochondrial isolates.

-

Assay Reaction: In a 96-well plate, add the isolated mitochondria to an assay buffer containing NADH and the specific dye substrate.

-

Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength using a microplate reader in kinetic mode.

-

Activity Calculation: Calculate the Complex I activity based on the rate of absorbance change and normalize it to the protein concentration.

Signaling Pathways and Visualizations

The intricate signaling cascades initiated by dichlorophenyl-substituted quinones can be visualized using diagrams. The following are representations of the key pathways generated using the DOT language for Graphviz.

Caption: Redox cycling of dichlorophenyl-substituted quinones leading to ROS production and cellular damage.

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by ROS.

Caption: A typical experimental workflow for determining the IC50 of a test compound.

Conclusion

Dichlorophenyl-substituted quinones exhibit their anticancer effects through a multifaceted mechanism of action that hinges on the induction of oxidative stress and the subsequent activation of apoptotic cell death. The ability of these compounds to generate ROS makes them selectively toxic to cancer cells, which often have a compromised antioxidant capacity. Further research into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as effective and targeted cancer therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising class of molecules.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new quinolinequinone derivatives and preliminary exploration of their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new quinolinequinone derivatives and preliminary exploration of their cytotoxic properties. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(2,5-Dichlorophenyl)-1,4-benzoquinone is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a predictive analysis of its potential therapeutic targets and mechanisms of action based on the known biological activities of structurally related dichlorinated and phenyl-substituted benzoquinones. The experimental protocols and data provided are derived from studies on these analogous compounds and should be adapted and validated for the specific molecule of interest.

Executive Summary

Substituted 1,4-benzoquinones are a class of compounds recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their therapeutic potential is often linked to their redox cycling capabilities and their ability to act as Michael acceptors. This whitepaper explores the hypothetical therapeutic targets of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone by extrapolating from the known mechanisms of its structural analogs, such as 2,5-dichlorobenzoquinone and other phenyl-benzoquinones. The primary predicted mechanisms of action are the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) and the inhibition of DNA topoisomerase II, both of which can lead to apoptosis in cancer cells. This guide provides a framework for the initial investigation of this compound, including proposed synthesis strategies, key biological assays, and potential signaling pathways to explore.

Proposed Synthesis

The synthesis of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone can be envisioned through modern cross-coupling methodologies. A plausible approach involves the arylation of a substituted benzoquinone. Recently, a visible-light-induced, metal-free bis-arylation of 2,5-dichlorobenzoquinone with aryldiazonium salts has been reported, which could be adapted for a mono-arylation. A more targeted synthesis could involve the Suzuki or Stille coupling of a halogenated benzoquinone with (2,5-dichlorophenyl)boronic acid or a corresponding stannane, followed by oxidation if a hydroquinone precursor is used.

Caption: Proposed Suzuki coupling reaction for the synthesis of the target compound.

Predicted Therapeutic Targets and Mechanisms of Action

Based on the activities of analogous compounds, two primary therapeutic avenues are proposed for 2-(2,5-Dichlorophenyl)-1,4-benzoquinone: anticancer and antimicrobial.

Anticancer Activity

The anticancer potential of quinone-based molecules is well-documented. The primary mechanisms are predicted to be:

-

Induction of Reactive Oxygen Species (ROS): Benzoquinones can undergo redox cycling, accepting one or two electrons to form semiquinone and hydroquinone species. In the presence of molecular oxygen, this process can generate superoxide radicals and other ROS.[1] Elevated ROS levels create a state of oxidative stress, leading to damage of cellular macromolecules like DNA, lipids, and proteins, ultimately triggering apoptosis.[1]

-

Inhibition of DNA Topoisomerase II: Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication and transcription. Many quinone-containing anticancer drugs function by stabilizing the "cleavage complex," a transient intermediate where the enzyme is covalently bound to cleaved DNA.[2] This prevents the re-ligation of the DNA strands, leading to permanent double-strand breaks and the initiation of apoptotic pathways.

-

Bioactivation by NAD(P)H: Quinone Oxidoreductase 1 (NQO1): NQO1 is a two-electron reductase that is often overexpressed in solid tumors. Some quinones are substrates for NQO1, which can bio-activate them to cytotoxic species. This tumor-specific expression provides a potential therapeutic window, reducing toxicity in normal tissues.

Caption: Predicted signaling pathway for ROS-induced apoptosis by the target compound.

Antimicrobial Activity

Derivatives of 2,5-disubstituted-1,4-benzoquinone have demonstrated antimicrobial properties.[3] The mechanism is likely related to the generation of oxidative stress, which can be detrimental to bacterial and fungal cells. Additionally, the electrophilic nature of the benzoquinone ring allows it to react with nucleophilic residues (such as cysteine) in essential microbial enzymes, leading to their inactivation.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes the cytotoxic activity of a related dichlorinated naphthoquinone against various human breast cancer cell lines.[2] This data serves as a benchmark for what might be expected from 2-(2,5-Dichlorophenyl)-1,4-benzoquinone.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | MCF-7 | Breast (ER+) | 0.6 ± 0.02 |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | MDA-MB-436 | Breast (ER-) | 1.4 ± 0.25 |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | Hs-578T | Breast (ER-) | 3.1 ± 0.4 |

Key Experimental Protocols

To investigate the predicted biological activities of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone, the following experimental protocols are recommended.

Cellular ROS Detection Assay (DCFDA/H2DCFDA)

This assay measures the intracellular generation of ROS using a cell-permeable probe.

-

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a non-fluorescent molecule that diffuses into cells. Intracellular esterases cleave the acetate groups, trapping the molecule inside. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4]

-

Methodology:

-

Cell Plating: Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Load the cells with a working solution of H2DCFDA (typically 10-20 µM in serum-free media) and incubate at 37°C for 30-45 minutes in the dark.[4]

-

Compound Treatment: Wash the cells again with PBS to remove the excess probe. Add media containing various concentrations of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., H₂O₂ or pyocyanin).[4]

-

Fluorescence Measurement: Incubate for the desired time period (e.g., 1-2 hours). Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~535 nm emission).[5]

-

-

Data Analysis: Quantify the increase in fluorescence relative to the vehicle control to determine the extent of ROS production.

DNA Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay determines if a compound inhibits the catalytic activity of topoisomerase II.

-

Principle: Topoisomerase II can decatenate (unlink) the interlocked circles of kinetoplast DNA (kDNA), a network of mitochondrial DNA. When the reaction products are run on an agarose gel, the decatenated DNA migrates into the gel, while the catenated network remains in the well. An inhibitor will prevent this migration.[6]

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, combine reaction buffer (containing ATP and MgCl₂), kDNA substrate, and the test compound at various concentrations.[7]

-

Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.[6]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[6]

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.[6]

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until there is adequate separation.[8]

-

-

Data Analysis: Visualize the DNA under UV light. A positive result for inhibition is the persistence of kDNA in the loading well, whereas the no-inhibitor control will show decatenated DNA that has migrated into the gel.

Caption: A logical workflow for the initial in vitro evaluation of the compound.

Conclusion

While direct experimental data for 2-(2,5-Dichlorophenyl)-1,4-benzoquinone is currently unavailable, a robust predictive framework can be constructed from the extensive research on its structural analogs. The most promising therapeutic potential for this compound appears to be in oncology, driven by the predicted mechanisms of ROS-mediated oxidative stress and inhibition of DNA topoisomerase II. The experimental protocols and workflows detailed in this guide provide a clear path for the initial in vitro evaluation of this compound to validate these hypotheses and uncover its true therapeutic potential. Further studies should also consider its potential for bioactivation by NQO1, which could offer a strategy for tumor-selective therapy.

References

- 1. 2,6-DICHLORO-1,4-BENZOQUINONE | 697-91-6 [chemicalbook.com]

- 2. Biological evaluation of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone as an anti-breast cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. topogen.com [topogen.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

Preliminary Cytotoxicity Screening of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone: A Technical Guide

Disclaimer: No direct experimental data on the preliminary cytotoxicity of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone was identified in the public domain at the time of this report. This guide is therefore based on published data for structurally related quinone compounds, particularly phenyl- and chloro-substituted benzoquinones. The information presented should be considered as a surrogate for the specific compound of interest and used for guidance in future experimental design.

Introduction

Quinone-containing compounds are a class of molecules known for their diverse biological activities, including anticancer properties. Their mechanism of action is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to act as Michael acceptors, leading to the alkylation of essential cellular macromolecules. The substitution pattern on the benzoquinone ring significantly influences their cytotoxic potential. This technical guide provides a framework for the preliminary in vitro cytotoxicity screening of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone, drawing on methodologies and findings from studies on analogous compounds.

Postulated Cytotoxic Mechanisms

Based on the structure of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone, its cytotoxicity is likely mediated through two primary mechanisms observed in similar quinone derivatives:

-

Induction of Oxidative Stress: The quinone moiety can undergo redox cycling, a process that generates superoxide radicals and other reactive oxygen species (ROS). An excess of ROS can overwhelm the cellular antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

-

Electrophilic Reactivity: The α,β-unsaturated carbonyl system in the benzoquinone ring makes it an electrophile susceptible to Michael addition reactions with cellular nucleophiles, such as the thiol groups in glutathione (GSH) and cysteine residues in proteins. Depletion of intracellular GSH and alkylation of critical proteins can disrupt cellular function and contribute to cytotoxicity.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the in vitro cytotoxicity of various phenyl- and chloro-substituted benzoquinone derivatives against different cancer cell lines. This data provides a comparative basis for estimating the potential potency of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone.

Table 1: In Vitro Cytotoxicity of Phenyl-Substituted Naphthoquinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-Phenylamino-3-acetyl-1,4-naphthoquinone | DU-145 (Prostate Cancer) | > 50 | [1] |

| 2-Phenylamino-3-benzoyl-1,4-naphthoquinone | DU-145 (Prostate Cancer) | 2.67 | [1] |

| 2-Phenylamino-3-(2-thienoyl)-1,4-naphthoquinone | DU-145 (Prostate Cancer) | 0.82 | [1] |

| 2-Phenylamino-3-acetyl-1,4-naphthoquinone | MCF-7 (Breast Cancer) | 60.89 | [1] |

| 2-Phenylamino-3-benzoyl-1,4-naphthoquinone | MCF-7 (Breast Cancer) | 21.66 | [1] |

| 2-Phenylamino-3-(2-thienoyl)-1,4-naphthoquinone | MCF-7 (Breast Cancer) | 12.81 | [1] |

| 2-Phenylamino-3-acetyl-1,4-naphthoquinone | T24 (Bladder Cancer) | 86.69 | [1] |

| 2-Phenylamino-3-benzoyl-1,4-naphthoquinone | T24 (Bladder Cancer) | 15.33 | [1] |

| 2-Phenylamino-3-(2-thienoyl)-1,4-naphthoquinone | T24 (Bladder Cancer) | 10.45 | [1] |

Table 2: In Vitro Cytotoxicity of Amino-Substituted Naphthoquinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-Methylphenyl)amino-3-chloro-1,4-naphthoquinone | A549 (Lung Cancer) | 6.15 | [2] |

| 2-Anilino-3-chloro-1,4-naphthoquinone | A549 (Lung Cancer) | > 20 | [2] |

| 2-(4-Methoxyphenyl)amino-3-chloro-1,4-naphthoquinone | A549 (Lung Cancer) | 9.87 | [2] |

Experimental Protocols

This section details the methodologies for key experiments to assess the cytotoxicity of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

2-(2,5-Dichlorophenyl)-1,4-benzoquinone (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of 2-(2,5-Dichlorophenyl)-1,4-benzoquinone in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Incubation: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Assessment of Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with 2-(2,5-Dichlorophenyl)-1,4-benzoquinone at its IC50 concentration for a predetermined time.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture in a humidified chamber, protected from light.

-

Counterstaining: Wash the cells and counterstain the nuclei with DAPI.

-

Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence in the nuclei.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

Materials:

-

Cell lysate from treated and untreated cells

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)

-

Assay buffer

-

Microplate reader

Procedure:

-

Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells to release cellular proteins.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and assay buffer.

-

Incubation: Incubate the plate at 37°C to allow the caspase-3 to cleave the substrate.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Data Analysis: Quantify the caspase-3 activity relative to the untreated control.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Cells cultured in 96-well plates or on coverslips

-

DCFH-DA probe

-

Hank's Balanced Salt Solution (HBSS) or serum-free medium

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Loading: Wash the cells with HBSS and incubate with DCFH-DA in the dark.

-

Compound Treatment: Treat the cells with 2-(2,5-Dichlorophenyl)-1,4-benzoquinone.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

Mandatory Visualizations

Experimental Workflow

References

Structure-Activity Relationship of 2-Phenyl-1,4-Benzoquinone Analogues: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Scaffold in Oncology Research

The 1,4-benzoquinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent biological activities. The introduction of a phenyl group at the 2-position of this scaffold gives rise to 2-phenyl-1,4-benzoquinone, a class of compounds that has garnered significant interest for its potential as anticancer agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-phenyl-1,4-benzoquinone analogues, detailing their synthesis, cytotoxic effects, and mechanisms of action to inform future drug discovery and development efforts.

Core Structure and Synthetic Strategies

The general structure of the 2-phenyl-1,4-benzoquinone analogues discussed herein features a 1,4-benzoquinone ring substituted with a phenyl group at the 2-position. The key to exploring the SAR of this class of compounds lies in the systematic modification of both the benzoquinone and the phenyl rings.

General Synthetic Protocol:

The synthesis of 2-phenyl-1,4-benzoquinone analogues typically involves a key step of coupling a phenyl derivative with a benzoquinone precursor. A common method is the reaction of a substituted aniline with a suitable benzoquinone, often in the presence of an oxidizing agent.

Example Synthetic Scheme:

A general synthesis may involve the reaction of a substituted aniline with 1,4-benzoquinone in a suitable solvent such as ethanol, followed by oxidation to yield the desired 2-anilino-1,4-benzoquinone. Further modifications can then be made to the benzoquinone or the phenyl ring.

Structure-Activity Relationship Analysis

The cytotoxic activity of 2-phenyl-1,4-benzoquinone analogues is profoundly influenced by the nature and position of substituents on both the phenyl and benzoquinone rings. The following sections summarize the key SAR findings based on available data.

Substitutions on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the anticancer activity.

Table 1: Cytotoxicity of 2-Phenylamino-3-acyl-1,4-naphthoquinone Analogues

While not exactly 2-phenyl-1,4-benzoquinones, the following data on the closely related 2-phenylamino-1,4-naphthoquinones provides valuable insights into the effects of phenyl ring substitutions.

| Compound | R Group (Acyl) | IC50 ± SEM (μM) vs. DU-145 | IC50 ± SEM (μM) vs. MCF-7 | IC50 ± SEM (μM) vs. T24 |

| 4 | Phenyl | 1.8 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.3 |

| 5 | 3-Methoxyphenyl | 3.5 ± 0.3 | 4.1 ± 0.4 | 5.2 ± 0.5 |

| 6 | 4-Methoxyphenyl | 2.9 ± 0.2 | 3.8 ± 0.3 | 4.5 ± 0.4 |

| 7 | 3,4-Dimethoxyphenyl | 4.2 ± 0.4 | 5.1 ± 0.5 | 6.3 ± 0.6 |

| 8 | 3,4,5-Trimethoxyphenyl | 5.1 ± 0.5 | 6.2 ± 0.6 | 7.1 ± 0.7 |

| 9 | 3-Methoxy-4-hydroxyphenyl | 3.8 ± 0.3 | 4.5 ± 0.4 | 5.8 ± 0.5 |

| 10 | 4-Methylphenyl | 2.5 ± 0.2 | 3.1 ± 0.3 | 3.9 ± 0.4 |

| 11 | 2-Furyl | 1.5 ± 0.1 | 2.1 ± 0.2 | 2.8 ± 0.3 |

Data extracted from a study on 2-phenylamino-3-acyl-1,4-naphthoquinones, which serves as a surrogate for understanding the SAR of phenyl substitutions on a quinone core.[1]

From this data, it can be inferred that:

-

Electron-donating groups on the phenyl ring, such as methoxy groups, tend to decrease the cytotoxic activity.

-

Substitution pattern matters , with the position of the substituent influencing the potency.

-

Replacement of the phenyl ring with a heteroaromatic ring , such as a furyl group, can enhance cytotoxicity.

Substitutions on the Benzoquinone Ring

Modifications to the benzoquinone ring also significantly impact the biological activity.

Table 2: Cytotoxicity of 3-Acylated-2,5-bis(phenylamino)-1,4-benzoquinones

This series, with two phenylamino groups, provides insight into the effect of acyl substituents on the benzoquinone core.

| Compound | R Group (Acyl) | IC50 (μM) vs. DU-145 | IC50 (μM) vs. T24 |

| 2a | Acetyl | 1.4 | 2.1 |

| 2e | 3,4-Dimethoxybenzoyl | 2.5 | 3.2 |

| 2h | 2-Thienylcarbonyl | 1.8 | 2.5 |

Data extracted from a study on 3-acylated-2,5-bis(phenylamino)-1,4-benzoquinones.[2]

Key observations from this data include:

-

The nature of the acyl group at the 3-position influences the cytotoxic potency.

-

Smaller acyl groups or those containing heteroaromatic rings appear to be favorable for activity.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols are essential.

Synthesis of 3-Acetyl-2,5-bis(phenylamino)-1,4-benzoquinone (Example Protocol)

-

Materials: 1,4-benzoquinone, aniline, acetyl chloride, appropriate solvents.

-

Procedure:

-

A solution of 1,4-benzoquinone in ethanol is treated with two equivalents of aniline.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The intermediate 2,5-dianilino-1,4-benzoquinone is isolated and purified.

-

The purified intermediate is then subjected to acylation using acetyl chloride in the presence of a suitable base.

-

The final product is purified by chromatography.[2]

-

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Lines: A panel of human cancer cell lines (e.g., DU-145 prostate cancer, MCF-7 breast cancer, T24 bladder cancer) and a non-tumorigenic cell line (e.g., HEK-293) are used.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 10,000 cells/well and allowed to attach for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

-

After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 2-4 hours at 37°C.

-

The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.[2]

-

Mechanism of Action and Signaling Pathways

The anticancer activity of quinone derivatives is often attributed to their ability to induce oxidative stress and interfere with cellular signaling pathways.

General Mechanism of Action: